4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

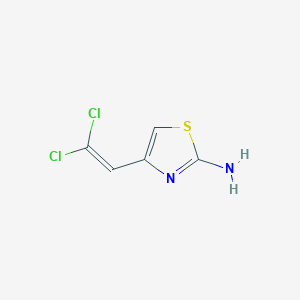

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine is a chemical compound characterized by the presence of a thiazole ring substituted with a dichloroethenyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2,2-dichloroethenyl reagents under controlled conditions. One common method includes the use of thionyl chloride and dimethylformamide (DMF) as solvents, with the reaction carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroethenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of less chlorinated derivatives.

Substitution: Formation of substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a crucial process in cancer cell division. A study demonstrated that certain thiazole derivatives could effectively induce cell cycle arrest in cancer cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Thiazole compounds have also been investigated for their antibacterial activity. For example, derivatives similar to this compound were tested against various bacterial strains, showing efficacy against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Analgesic and Anti-inflammatory Effects

Recent modifications of thiazole derivatives have been explored for their analgesic and anti-inflammatory properties. In vitro and in vivo studies have shown that these compounds can alleviate pain and reduce inflammation by inhibiting specific pathways involved in the inflammatory response .

Materials Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of the resulting materials. Research has focused on synthesizing polymer composites that utilize this thiazole derivative to improve performance in high-temperature applications .

Coatings and Surface Modifications

Thiazole derivatives are being explored as additives in coatings to impart antimicrobial properties. These coatings can be used in medical devices or surfaces that require sterility. The incorporation of this compound into such formulations could provide long-lasting protection against microbial contamination .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The dichloroethenyl group can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The thiazole ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2,2-Dichloroethenyl)-3,3-dimethylcyclopropanecarboxylic acid

- N-(2,2-Dichloroethenyl)acetamide

- 4-(2,2-Dichloroethenyl)-5,5-dimethyltetrahydro-2-furanone

Uniqueness

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a dichloroethenyl group, which confer distinct chemical and biological properties.

Biologische Aktivität

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

This compound has been investigated for various biological activities, particularly its antimicrobial and antifungal properties. It is known to inhibit acetylcholinesterase , an enzyme critical for neurotransmission, thereby affecting cholinergic signaling pathways. This inhibition can lead to neurotoxic effects and has implications for its use in medicinal chemistry.

Cellular Effects

This compound exhibits profound effects on cellular functions:

- Cell Signaling : The compound alters cell signaling pathways, influencing gene expression and cellular metabolism.

- Neurotoxicity : By inhibiting acetylcholinesterase, it disrupts normal nerve function, leading to potential neurotoxic symptoms.

Molecular Mechanism

The molecular mechanism of action involves binding to the active site of acetylcholinesterase. This binding prevents the enzyme from hydrolyzing acetylcholine, resulting in increased levels of this neurotransmitter at synaptic junctions. The consequent overstimulation of cholinergic receptors can lead to various physiological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of thiazole compounds have shown promising results as tubulin inhibitors , disrupting microtubule dynamics and inducing cell cycle arrest in cancer cells .

Case Study: Antiproliferative Activity

A study evaluated a series of thiazole derivatives that included this compound against human cancer cell lines. The results indicated moderate antiproliferative activity with IC50 values ranging from 0.36 to 0.86 μM in various cell lines. The most potent compound exhibited significant inhibition of tubulin polymerization .

Antifungal Activity

The antifungal properties of thiazole derivatives have also been explored. A study reported the minimum inhibitory concentrations (MIC) against various Candida species:

| Compound | C. albicans ATCC 10231 | C. parapsilosis ATCC 22019 | C. zeylanoides ATCC 201082 |

|---|---|---|---|

| 4a | 125 | 125 | 250 |

| 4b | 125 | 125 | 250 |

| 4c | 125 | 125 | 250 |

| 4d | 125 | 125 | 125 |

| Fluconazole | 31.24 | 15.62 | 31.24 |

These results indicate that certain derivatives possess moderate to very good antifungal activity against tested strains .

Eigenschaften

IUPAC Name |

4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c6-4(7)1-3-2-10-5(8)9-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJBCVLGZJGWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352053 | |

| Record name | 4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73040-47-8 | |

| Record name | 4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.